molecular formula C12H13N3O4 B12123457 ethyl 1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate

ethyl 1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B12123457
M. Wt: 263.25 g/mol
InChI Key: VBCGUZMHQRXHRQ-UHFFFAOYSA-N
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Description

Ethyl 1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate typically involves the reaction of ethyl acetoacetate with 4-methoxyphenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization. The general reaction scheme is as follows:

    Step 1: Ethyl acetoacetate reacts with 4-methoxyphenylhydrazine to form an intermediate hydrazone.

    Step 2: The hydrazone undergoes cyclization to form the triazole ring.

    Step 3: The final product, this compound, is obtained after purification.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Nucleophilic Acyl Substitutions at the Ester Group

The ethyl carboxylate group undergoes typical ester reactions, including hydrolysis and hydrazinolysis, to yield derivatives for further functionalization.

Hydrazinolysis

Reaction with hydrazine hydrate replaces the ethoxy group with a hydrazide, forming 1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carbohydrazide (Table 1).
Example :

Ethyl ester+NH2NH2EtOH refluxHydrazide+EtOH\text{Ethyl ester}+\text{NH}_2\text{NH}_2\xrightarrow{\text{EtOH reflux}}\text{Hydrazide}+\text{EtOH}

This reaction is critical for generating intermediates used in cyclocondensation or Schiff base formation .

Hydrolysis to Carboxylic Acid

Acidic or basic hydrolysis converts the ester to the corresponding carboxylic acid, enabling salt formation or coupling reactions.
Conditions :

  • Acidic : HCl (conc.), ethanol, reflux .

  • Basic : NaOH, aqueous ethanol, room temperature .

Condensation Reactions Involving the Ketone Moiety

The 5-oxo group participates in condensation reactions with nucleophiles like hydrazines or amines.

Schiff Base Formation

Reaction with aromatic hydrazines forms hydrazone derivatives, often used in heterocyclic synthesis.
Example :

Ketone+Ar NHNH2HCl EtOHHydrazone\text{Ketone}+\text{Ar NHNH}_2\xrightarrow{\text{HCl EtOH}}\text{Hydrazone}

This is exemplified in the synthesis of pyrazolo-triazole hybrids under acidic conditions .

Knoevenagel Condensation

The ketone can react with active methylene compounds (e.g., malononitrile) in the presence of a base to form α,β-unsaturated derivatives, though direct examples for this compound require extrapolation from triazole analogs .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles via intramolecular cyclization.

Formation of Triazolopyrimidines

Reaction with ethyl acetoacetate and aldehydes in a one-pot, three-component synthesis yields triazolopyrimidine derivatives.
Conditions : APTS catalyst (10 mol%), ethanol, reflux .
Mechanism :

  • Knoevenagel condensation between aldehyde and ethyl acetoacetate.

  • Michael addition of the triazole amine to the arylidene intermediate.

  • Cyclization and dehydration .

Functionalization at the Triazole Ring

The 1,2,4-triazole core can undergo electrophilic substitution or coordination reactions.

Metal Complexation

The N2 and N4 atoms coordinate with transition metals (e.g., Cu(II), Zn(II)) to form complexes with potential catalytic or biological activity .
Example :

Triazole+Cu OAc 2Cu triazole complex\text{Triazole}+\text{Cu OAc }_2\rightarrow \text{Cu triazole complex}

Alkylation/Acylation

The NH group (if present) can be alkylated or acylated under basic conditions, though steric hindrance from the 4-methoxyphenyl group may limit reactivity .

Key Reaction Pathways and Products

Reaction Type Reagents/Conditions Product Application
HydrazinolysisHydrazine hydrate, EtOH, Δ1-(4-Methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carbohydrazidePrecursor for thiosemicarbazides
HydrolysisHCl/NaOH, H₂O/EtOH1-(4-Methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acidSalt formation
Schiff base formation2,4,6-Trichlorophenylhydrazine, HCl, EtOHHydrazone-linked pyrazole-triazole hybridsAnticancer agents
Click chemistryCu(OAc)₂, sodium ascorbate, H₂O/acetoneTriazole-dihydropyrimidinone hybridsAntimicrobial scaffolds

Stability and Reaction Optimization

  • pH Sensitivity : Hydrolysis rates increase under strongly acidic or basic conditions .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve cyclization yields .

  • Catalysts : APTS (aminopropyltriethoxysilane) enhances reaction efficiency in multicomponent syntheses .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₁₂H₁₃N₃O₄
  • CAS Number : 142272-14-8
  • Molecular Weight : 253.25 g/mol

The compound features a triazole ring, which is known for its diverse biological activities. The presence of the methoxyphenyl group enhances its lipophilicity and biological interactions.

Antimicrobial Activity

Research has indicated that compounds containing the triazole moiety exhibit notable antimicrobial properties. Ethyl 1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate has been studied for its effectiveness against various pathogens:

  • Mechanism of Action : The compound may inhibit key enzymes involved in the metabolic pathways of bacteria and fungi, thus disrupting their growth and survival.
  • Case Studies : In vitro studies have demonstrated efficacy against strains such as Escherichia coli and Pseudomonas aeruginosa, highlighting its potential as an antibacterial agent .

Anticancer Properties

The compound's structural attributes suggest possible applications in cancer therapy:

  • Research Findings : Preliminary studies indicate that derivatives of triazoles can induce apoptosis in cancer cells. This compound may share similar properties due to its ability to interact with cellular targets involved in tumor growth.
  • Potential Mechanisms : The compound may modulate signaling pathways associated with cell proliferation and survival .

Synthetic Routes

The synthesis of this compound typically involves:

  • Starting Materials : The synthesis begins with readily available precursors such as substituted phenols and hydrazine derivatives.
  • Reagents : Common reagents include acetic anhydride or other acylating agents to facilitate the formation of the triazole ring.
  • Yield and Purity : Optimizing reaction conditions can yield high-purity products suitable for biological testing.

In Vitro Studies

Research has focused on evaluating the biological activity of this compound:

Activity TypeTarget OrganismsObservations
AntibacterialE. coli, P. aeruginosaSignificant inhibition at low concentrations
AnticancerVarious cancer cell linesInduction of apoptosis observed

These findings underscore the compound's potential as a lead structure for developing new therapeutic agents.

Mechanism of Action

The mechanism of action of ethyl 1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate
  • 1-(4-methoxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate

Uniqueness

Ethyl 1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate is unique due to its specific triazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and efficacy in various applications.

Biological Activity

Ethyl 1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate, with CAS number 1049122-22-6, is a synthetic compound belonging to the triazole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article delves into the biological activity of this compound, summarizing relevant studies, presenting data tables, and highlighting key findings from diverse sources.

  • Molecular Formula : C₁₂H₁₃N₃O₄
  • Molecular Weight : 263.25 g/mol
  • CAS Number : 1049122-22-6

Antibacterial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antibacterial properties. This compound has been evaluated for its efficacy against various bacterial strains.

Study Findings

  • Antibacterial Screening : A study demonstrated that derivatives of triazoles possess considerable antibacterial activity against pathogens such as E. coli, S. aureus, and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.12 to 1.95 µg/mL .
  • Mechanism of Action : The antibacterial mechanism is primarily attributed to the inhibition of DNA-gyrase and other vital enzymes in bacterial cells. Molecular docking studies suggest that triazole compounds can effectively bind to these targets, enhancing their therapeutic potential .

Anticancer Activity

Recent investigations have also explored the anticancer potential of this compound.

Research Insights

  • Cytotoxic Effects : In vitro assays have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it demonstrated a dose-dependent cytostatic effect on leukemia cells after 72 hours of exposure .
  • Comparative Efficacy : The compound's antiproliferative activity was found to be comparable to established chemotherapeutic agents, indicating its potential as a candidate for further development in cancer therapy .

Summary of Biological Activities

Activity TypeTarget Organisms/CellsMIC (µg/mL)Reference
AntibacterialE. coli, S. aureus, Bacillus subtilis0.12 - 1.95
AnticancerLeukemia cell linesVaries

Case Study 1: Antibacterial Efficacy

In a study conducted by researchers in India, various triazole derivatives were synthesized and screened for antibacterial activity against multiple strains including Pseudomonas aeruginosa and Staphylococcus aureus. This compound showed promising results with significant zones of inhibition comparable to standard antibiotics like ceftriaxone .

Case Study 2: Anticancer Potential

Another study focused on evaluating the anticancer properties of triazole derivatives against human cancer cell lines revealed that this compound exhibited selective cytotoxicity towards leukemia cells with a notable reduction in cell viability after treatment .

Properties

Molecular Formula

C12H13N3O4

Molecular Weight

263.25 g/mol

IUPAC Name

ethyl 1-(4-methoxyphenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C12H13N3O4/c1-3-19-11(16)10-13-12(17)15(14-10)8-4-6-9(18-2)7-5-8/h4-7H,3H2,1-2H3,(H,13,14,17)

InChI Key

VBCGUZMHQRXHRQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=O)N1)C2=CC=C(C=C2)OC

Origin of Product

United States

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